Cas no 932519-09-0 (1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(4-methoxyphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
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- Inchi: 1S/C24H19N3O/c1-16-7-9-17(10-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)18-11-13-19(28-2)14-12-18/h3-15H,1-2H3
- InChI Key: ZOUPKNKHWJZQKE-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)N1C2C3C=CC=CC=3N=CC=2C(C2C=CC(C)=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 512
- Topological Polar Surface Area: 39.9
- XLogP3: 5.5
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-2940-15mg |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-25mg |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-2μmol |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-1mg |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-2mg |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-20μmol |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-10mg |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-20mg |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-3mg |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-2940-5mg |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
932519-09-0 | 5mg |
$69.0 | 2023-09-08 |
1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Related Literature
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1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
Additional information on 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
1-(4-Methoxyphenyl)-3-(4-Methylphenyl)-1H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview
The compound with CAS No. 932519-09-0, commonly referred to as 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoloquinolines, which are known for their unique structural features and potential biological activities. The pyrazolo[4,3-c]quinoline scaffold is a fused bicyclic system that combines a pyrazole ring with a quinoline structure, creating a framework with exceptional electronic properties and versatile functionalization possibilities.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, allowing researchers to explore its properties in depth. The molecule's structure is characterized by two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group, which are attached at specific positions on the pyrazoloquinoline core. These substituents not only enhance the molecule's stability but also contribute to its unique electronic and optical properties.
One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The pyrazolo[4,3-c]quinoline core exhibits strong fluorescence under UV light, making it an attractive candidate for applications in optoelectronics and sensing technologies. Recent studies have demonstrated that this compound can be incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency and color purity. Furthermore, its ability to form self-assembled monolayers has opened new avenues for its use in nanotechnology and surface science.
In the pharmaceutical industry, 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has shown potential as a lead compound for drug development. Its structure allows for extensive functionalization, enabling researchers to tailor its properties for specific therapeutic applications. For instance, modifications to the methoxy and methyl substituents have been explored to enhance bioavailability and target specificity. Preclinical studies suggest that this compound may exhibit anti-inflammatory and anticancer activities, although further research is required to validate these findings.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazoloquinoline core through cyclization reactions and subsequent substitution reactions to introduce the aromatic groups. Recent optimizations in these processes have significantly improved yields and reduced reaction times, making large-scale production more feasible.
From an environmental standpoint, the synthesis and application of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are considered environmentally friendly due to the use of non-toxic reagents and energy-efficient reaction conditions. This aligns with the growing trend towards sustainable chemistry practices in both academia and industry.
In conclusion, 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and material science, positions it as a valuable tool for future innovations in chemistry and beyond.
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